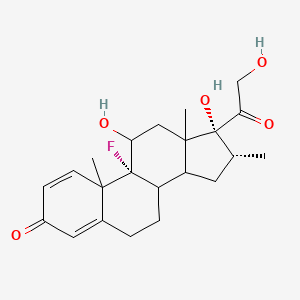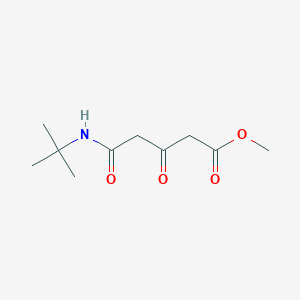
Methyl 5-(tert-butylamino)-3,5-dioxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(tert-butylamino)-3,5-dioxopentanoate is an organic compound with a complex structure that includes a tert-butylamino group and a dioxopentanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(tert-butylamino)-3,5-dioxopentanoate typically involves the reaction of tert-butylamine with a suitable dioxopentanoate precursor. One common method involves the esterification of 5-(tert-butylamino)-3,5-dioxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also helps in maintaining consistency and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(tert-butylamino)-3,5-dioxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, where nucleophiles like hydroxide ions or alkyl halides can replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives, hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 5-(tert-butylamino)-3,5-dioxopentanoate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a suitable candidate for probing the activity of enzymes that interact with amino and ester groups.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and stability make it an ideal candidate for use in manufacturing processes that require precise control over chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(tert-butylamino)-3,5-dioxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or ionic interactions with active sites, while the dioxopentanoate moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-amino-3,5-dioxopentanoate
- Ethyl 5-(tert-butylamino)-3,5-dioxopentanoate
- Methyl 5-(tert-butylamino)-3,5-dioxohexanoate
Uniqueness
Methyl 5-(tert-butylamino)-3,5-dioxopentanoate is unique due to the presence of both a tert-butylamino group and a dioxopentanoate moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which can be advantageous in both research and industrial settings.
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
methyl 5-(tert-butylamino)-3,5-dioxopentanoate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)11-8(13)5-7(12)6-9(14)15-4/h5-6H2,1-4H3,(H,11,13) |
Clé InChI |
ARTRAMWWDOTOFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)CC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B12005276.png)
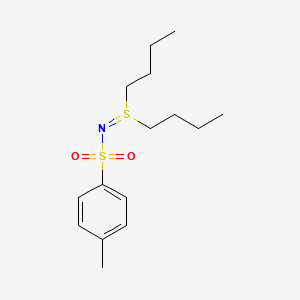
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12005287.png)
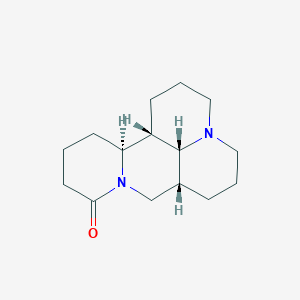
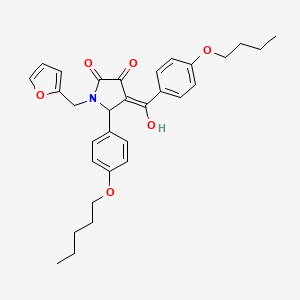
![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005310.png)
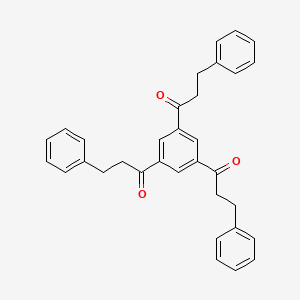

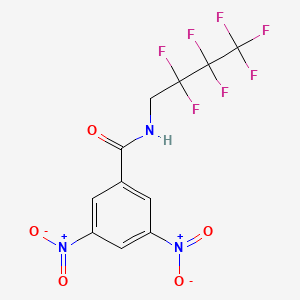


![1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate](/img/structure/B12005332.png)

